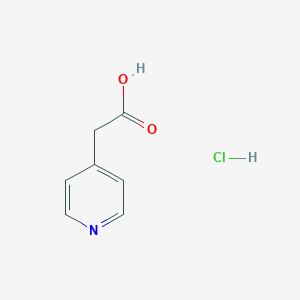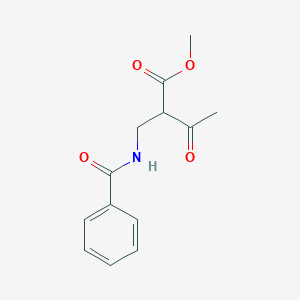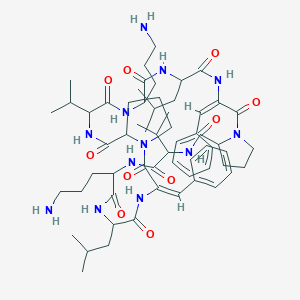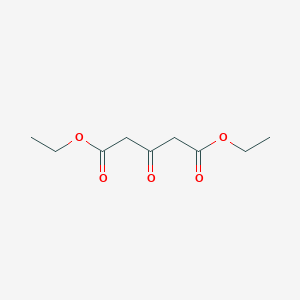
DL-Lactic Acid-13C2 Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Lactic Acid-13C2 Sodium Salt is a stable isotope labelled compound with the molecular formula C13C2H5NaO3 and a molecular weight of 114.05 . It is a neat product that is used in food and beverage testing .
Synthesis Analysis
DL-Lactic Acid-13C2 Sodium Salt is typically produced by fermentation of a sugar source, such as corn or beets . The resulting lactic acid is then neutralized to create the sodium salt .Molecular Structure Analysis
The molecular structure of DL-Lactic Acid-13C2 Sodium Salt is represented by the SMILES notation [13CH3]13C([H])C(O[Na])=O .Physical And Chemical Properties Analysis
DL-Lactic Acid-13C2 Sodium Salt is a neat product that should be stored at +4°C .Aplicaciones Científicas De Investigación
1. Environmental Applications
DL-lactic acid-13C2 sodium salt is used as an eco-friendly extraction solvent for monitoring trace metals in complex matrices. In a study by Ji et al. (2021), it was used for the ultrasonic-assisted dispersive liquid-liquid microextraction method to monitor cadmium and arsenic in wine samples, demonstrating its potential in environmental monitoring and food safety applications (Ji, Zhao, Li, & Zhao, 2021).
2. Biomedical Engineering
In biomedical engineering, DL-lactic acid-based polymers are extensively studied for their biocompatibility and biodegradability. For instance, Proikakis et al. (2003) investigated the stability of DL-poly(lactic acid) in aqueous solutions, which is crucial for its application in biomedical devices and drug delivery systems (Proikakis, Mamouzelos, Tarantili, & Andreopoulos, 2003).
3. Drug Delivery Systems
DL-lactic acid derivatives are also significant in the formulation of drug delivery systems. Stevanović et al. (2007) discussed the fabrication of poly(DL-lactide-co-glycolide) nanospheres containing ascorbic acid, highlighting their importance in ensuring the stability and controlled release of pharmaceuticals (Stevanović, Savic, Jordović, & Uskoković, 2007).
4. Tissue Engineering
DL-lactic acid-13C2 sodium salt's derivatives are applied in tissue engineering. Matsusaki et al. (2001) synthesized biodegradable polymers composed of hydroxycinnamic acid and D,L-lactic acid, indicating their potential use in tissue engineering and as orthopedic matrices (Matsusaki, Kishida, Stainton, Ansell, & Akashi, 2001).
5. Biochemical Production
The compound is useful in biochemical production processes. Sornlek et al. (2022) demonstrated the production of D-lactic acid from sugarcane bagasse by genetically engineered Saccharomyces cerevisiae, showcasing its role in biotechnological applications (Sornlek, Sae-tang, Watcharawipas, Wongwisansri, Tanapongpipat, Eurwilaichtr, Champreda, Runguphan, Schaap, & Martins dos Santos, 2022).
Propiedades
Número CAS |
150114-72-0 |
|---|---|
Nombre del producto |
DL-Lactic Acid-13C2 Sodium Salt |
Fórmula molecular |
C3H6O3 |
Peso molecular |
92.063 g/mol |
Nombre IUPAC |
2-hydroxy(2,3-13C2)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/i1+1,2+1 |
Clave InChI |
JVTAAEKCZFNVCJ-ZDOIIHCHSA-N |
SMILES isomérico |
[13CH3][13CH](C(=O)O)O |
SMILES |
CC(C(=O)O)O |
SMILES canónico |
CC(C(=O)O)O |
Sinónimos |
Lactic Acid-13C2 , Monosodium Salt; 2-Hydroxy-propanoic Acid-13C2 , Monosodium Salt; Sodium Lactate-13C2 ; E 325-13C2 ; Lacolin-13C2 ; Lactic Acid-13C2 Sodium Salt; Monosodium Lactate-13C2 ; NSC 31718-13C2 ; Per-glycerin-13C2 ; Purasal Powder S 98JS |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)



![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-](/img/structure/B50794.png)